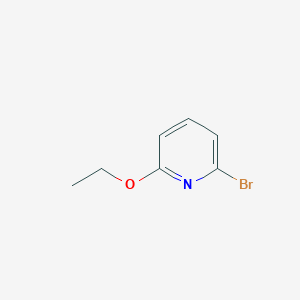

2-Bromo-6-ethoxypyridine

描述

Significance in Heterocyclic Compound Research

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, and 2-bromo-6-ethoxypyridine plays a significant role in this area. Pyridine (B92270) and its derivatives are integral components of many biologically active molecules and functional materials. The presence of both a halogen and an alkoxy group on the pyridine ring of this compound provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures.

The bromine atom, being a good leaving group, readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions. smolecule.com This reactivity allows for the introduction of a wide array of functional groups at the 2-position of the pyridine ring. The ethoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a site for further chemical transformation, such as hydrolysis to the corresponding pyridone. smolecule.com

Strategic Importance as a Pyridine Derivative

As a disubstituted pyridine derivative, this compound holds strategic importance as a versatile building block in organic synthesis. Its structure is a key component in the development of new active pharmaceutical ingredients (APIs). indiamart.com The ability to selectively functionalize the pyridine ring at two different positions makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

The strategic placement of the bromo and ethoxy groups allows for controlled and sequential reactions. For instance, the bromine atom can be utilized in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. indiamart.comnih.govworktribe.comwiley.comdur.ac.uk These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals and materials with specific electronic or optical properties. The ethoxy group can modulate the reactivity of the molecule and can be a key feature in the final target structure. indiamart.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H8BrNO | nih.gov |

| Molecular Weight | 202.05 g/mol | nih.gov |

| Appearance | Pale-yellow to off-white crystalline solid or clear liquid | indiamart.comcphi-online.com |

| CAS Number | 4645-11-8 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Consistent with the structure | rsc.org |

| ¹³C NMR | Consistent with the structure | rsc.org |

| Mass Spectrometry | Confirms molecular weight | rsc.org |

| Infrared (IR) | Shows characteristic peaks for the functional groups | rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYDOTUNXZKLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360870 | |

| Record name | 2-Bromo-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4645-11-8 | |

| Record name | 2-Bromo-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Ethoxypyridine and Its Analogues

Conventional Synthetic Routes to 2-Bromo-6-ethoxypyridine Scaffolds

Traditional batch synthesis methods provide a foundational framework for producing this compound. These routes often involve sequential reactions to build the desired substitution pattern on the pyridine (B92270) ring.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing the ethoxy group onto the pyridine ring. This approach typically involves the reaction of a dihalopyridine with an alkoxide.

A common and direct route to this compound starts with 2,6-dibromopyridine (B144722). One of the bromine atoms is selectively substituted by an ethoxide nucleophile. For instance, treating 2,6-dibromopyridine with a potassium alkoxide in a solvent like dimethylformamide (DMF) can yield the desired 2-bromo-6-alkoxypyridine. osti.gov Similarly, reacting 2,6-dibromopyridine with sodium methoxide (B1231860) in methanol (B129727) is a documented method for producing the analogous 2-Bromo-6-methoxypyridine (B1266871).

Analogous reactions with other nucleophiles, such as primary amines, have been successfully used to synthesize related compounds. For example, 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine have been synthesized by reacting 2,6-dibromopyridine with methylamine (B109427) and ethylamine, respectively, often under high temperature and pressure in a pressure tube. georgiasouthern.edugeorgiasouthern.edu These reactions highlight the utility of 2,6-dihalopyridines as versatile precursors for a range of 2-substituted-6-halopyridines via nucleophilic substitution.

Another approach involves the O-alkylation of a bromo-substituted 2-pyridone. This method uses the ambident nature of the pyridone anion, which can be selectively O-alkylated under specific conditions. One high-yield method involves reacting a bromo-2-pyridone with an alkyl halide in the presence of silver carbonate in a nonpolar solvent like benzene. clockss.org

The table below summarizes findings from microwave-assisted nucleophilic substitution reactions on various halopyridines, demonstrating the feasibility and efficiency of this method. sci-hub.se

Table 1: Microwave-Assisted Synthesis of Substituted Pyridines

| Halopyridine | Nucleophile | Solvent | Yield (%) |

|---|---|---|---|

| 2-Iodopyridine | PhCH2OH | NMP | 81 |

| 2-Bromopyridine (B144113) | PhCH2OH | NMP | 78 |

| 2-Chloropyridine | PhCH2OH | NMP | 70 |

| 2-Fluoropyridine | PhCH2OH | NMP | 85 |

Data sourced from studies on microwave-assisted nucleophilic heteroaromatic substitution. sci-hub.se NMP refers to N-methylpyrrolidone.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this process, a substituent on the ring, known as a directed metalation group (DMG), complexes with an organolithium reagent. This interaction increases the acidity of the proton at the ortho-position (the adjacent carbon), facilitating its removal by the strong base to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles.

Alkoxy groups, such as methoxy (B1213986) and ethoxy, are effective DMGs. wikipedia.org For a precursor like 2-ethoxypyridine, the ethoxy group would direct lithiation to the C3 position. However, in a molecule that also contains a halogen, such as 2-bromo-4-methoxypyridine, the bromine atom can also influence the site of metalation. researchgate.net Research has shown that the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) can be achieved, which then allows for further functionalization to produce 2,3,4-trisubstituted pyridines. rsc.orgresearchgate.net The choice of base and reaction conditions is critical for controlling the regioselectivity between deprotonation and other potential reactions like halogen-metal exchange.

Table 2: Examples of Directed Metalation in Pyridine Systems

| Substrate | Directing Group(s) | Position of Metalation | Reference |

|---|---|---|---|

| Anisole (analogue) | Methoxy | ortho (C2) | wikipedia.org |

| 3-Chloropyridine | Chloro | ortho (C2 or C4) | researchgate.net |

| 3-Chloro-2-ethoxypyridine | Ethoxy, Chloro | C4 | rsc.org |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic compound. wikipedia.org This reaction is particularly common for preparing organolithium and Grignard reagents from organochlorides, bromides, and iodides. wikipedia.orgrsc.org The reaction involves treating the organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi), or with an elemental metal like magnesium. wikipedia.orgprinceton.edu

For pyridine scaffolds, this method is highly effective. 2-Bromo-6-alkoxypyridines have been shown to undergo facile halogen-metal exchange with n-BuLi at low temperatures to generate the corresponding 2-lithio-6-alkoxypyridines. osti.gov This lithiated intermediate is a potent nucleophile that can be reacted with a wide array of electrophiles to introduce new functional groups at the C2 position. The rate of exchange is typically faster for heavier halogens (I > Br > Cl). wikipedia.org The presence of chelating groups like alkoxy substituents can accelerate the reaction. wikipedia.org

A related process is the bromine-magnesium exchange, often facilitated by reagents like isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl). This has been used for the regioselective functionalization of dibromopyridine derivatives, where one bromine atom is selectively exchanged for a magnesium-based group, which can then react with electrophiles. rsc.org

The direct introduction of a bromine atom onto an existing alkoxypyridine ring is another key synthetic strategy. The alkoxypyridine is an activated system, and the alkoxy group acts as an ortho-, para-director for electrophilic aromatic substitution.

In the case of 2-ethoxypyridine, the ethoxy group strongly activates the ring towards electrophiles. Bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid typically results in highly regioselective substitution. thieme-connect.com Research on the bromination of 2-methoxypyridine, a close analogue, shows that the reaction proceeds with complete regioselectivity to afford 5-bromo-2-methoxypyridine (B44785) in nearly quantitative yield. thieme-connect.com This indicates a strong directing effect of the C2-alkoxy group to the para-position (C5). The reactivity is dependent on the solvent, with acetonitrile (B52724) often providing higher reactivity than less polar solvents like carbon tetrachloride. thieme-connect.com

Table 3: Regioselective Bromination of Activated Pyridines with NBS

| Substrate | Solvent | Product | Regioselectivity | Yield |

|---|---|---|---|---|

| 2-Methoxypyridine | Acetonitrile | 5-Bromo-2-methoxypyridine | Complete | ~100% |

| 2,6-Dimethoxypyridine | Acetonitrile | 3-Bromo-2,6-dimethoxypyridine | Complete | ~100% |

| 2-Hydroxypyridine | Acetonitrile | 5-Bromo-2-hydroxypyridine | Major regioisomer | - |

Data sourced from studies on mild regioselective bromination. thieme-connect.com

Advanced Synthetic Approaches and Process Optimization

To overcome some of the limitations of conventional batch chemistry, such as long reaction times, safety concerns with hazardous reagents, and scalability issues, advanced synthetic methods are increasingly being adopted.

Flow chemistry, where reactions are performed in a continuous stream through a reactor rather than in a fixed-volume vessel, offers significant advantages for the synthesis of substituted pyridines. numberanalytics.comresearchgate.net This technology allows for superior control over reaction parameters like temperature and mixing, leading to enhanced efficiency, reduced reaction times, and improved safety, especially for highly exothermic or hazardous reactions. numberanalytics.commdpi.com

The synthesis of substituted pyridines via metal-halogen exchange is particularly well-suited to flow chemistry. Lithiation reactions often require cryogenic temperatures (e.g., -78 °C) in batch processes to control the reactivity of the organolithium intermediates and prevent side reactions. researchgate.net However, by using a flow microreactor, the excellent heat and mass transfer allows these reactions to be conducted at much higher temperatures (e.g., 0 °C or above) without sacrificing selectivity. researchgate.net

For example, the Br/Li exchange on dibromopyridines followed by reaction with an electrophile has been successfully implemented in a flow microreactor system. researchgate.net This approach avoids the need for cryogenic conditions, making the process more practical and scalable. Similarly, the regioselective functionalization of pyridines via pyridyne intermediates has been adapted into a continuous flow setup, demonstrating the versatility of this technology. rsc.org The ability to tune reaction outcomes by simply changing flow rates and temperatures in the same reactor setup has also been demonstrated for the divergent lithiation of dihalopyridines. vapourtec.com

Table 4: Advantages of Flow Chemistry in Pyridine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with hazardous reagents and exothermic reactions. | numberanalytics.com |

| Improved Efficiency | Reduced reaction times and the potential for in-line purification lead to higher throughput. | researchgate.net |

| Precise Control | Accurate control over temperature, pressure, and residence time allows for higher selectivity and yields. | researchgate.net |

| Scalability | Production can be scaled up by running the flow process for a longer duration ("numbering-up") without re-optimizing the reaction. | numberanalytics.com |

| Milder Conditions | Enables reactions that typically require cryogenic conditions (e.g., lithiations) to be run at more accessible temperatures. | researchgate.net |

An in-depth analysis of the synthetic strategies for this compound and its related analogues reveals a focus on enhancing efficiency, yield, and adherence to environmentally conscious principles. Key areas of investigation include the integration of green chemistry and the meticulous optimization of reaction parameters.

2 Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is evident in the adoption of more benign solvents and energy-efficient reaction methods. A significant advancement is the use of aqueous solvent systems and microwave-assisted synthesis, which align with the goals of reducing hazardous waste and energy consumption.

One prominent example is the use of ethanol (B145695) as both a solvent and a reagent in the nucleophilic substitution of halopyridines. tandfonline.com This approach has been successfully applied to synthesize various aminoethyl-sulfanylpyridine derivatives from halopyridine precursors. tandfonline.com The use of microwave heating in conjunction with ethanol dramatically reduces reaction times and often leads to very high isolated yields. tandfonline.com For instance, the synthesis of 2-(2-aminoethylsulfanyl)-6-thiomethoxypyridine from its corresponding 6-bromo precursor in ethanol under microwave irradiation resulted in a 91% yield. tandfonline.com This method presents a significant improvement over conventional heating methods, which often require longer reaction times and may result in lower yields. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been optimized to work in aqueous ethanol. rsc.org This solvent system is more environmentally friendly than many traditional organic solvents used in such reactions. The use of an ethanol/water mixture under aerobic and ligand-free conditions for the Suzuki coupling of 2-bromopyridine derivatives showcases a move towards greener synthetic protocols. rsc.org

Metal-Halogen Exchange Reactions in Pyridine Synthesis

3 Optimization of Reaction Conditions for Improved Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound and its analogues. Research has focused on systematically varying parameters such as the choice of base, catalyst loading, and reaction temperature, particularly in the context of palladium-catalyzed cross-coupling reactions.

A study on the Suzuki reaction of 2-bromopyridine derivatives with 4-(diphenylamino)phenylboronic acid (DPBA) provides a clear example of reaction optimization. rsc.org The nature of the base was found to be a crucial factor.

Table 1: Effect of Different Bases on the Suzuki Coupling Reaction

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | K₂CO₃ | 97 |

| 2 | Na₂CO₃ | 95 |

| 3 | Cs₂CO₃ | 91 |

| 4 | K₃PO₄ | 85 |

| 5 | t-BuOK | 64 |

Reaction Conditions: 2-bromopyridine (0.25 mmol), DPBA (0.375 mmol), Pd(OAc)₂ (1.5 mol%), Base (0.5 mmol), EtOH/H₂O (3 mL/1 mL), 80 °C, 10 min, under air. Data sourced from RSC Advances. rsc.org

As shown in the table, K₂CO₃ proved to be the optimal base, affording a 97% yield. rsc.org

The catalyst loading was also optimized. Reducing the amount of the palladium acetate (B1210297) (Pd(OAc)₂) catalyst from 1.5 mol% to 1.0 mol% or 0.5 mol% resulted in a significant decrease in the product yield. rsc.org

Temperature is another critical parameter. The reaction performed at 80 °C gave a high yield, while lowering the temperature to 50 °C resulted in a substantially lower yield of 35%. The reaction was reported to be sluggish at room temperature. rsc.org

These optimization studies led to the determination of the ideal conditions for this specific Suzuki cross-coupling: 1.5 mol% Pd(OAc)₂, 2 equivalents of K₂CO₃, at 80 °C in an aqueous ethanol solution under air. rsc.org Applying these optimized conditions to analogues like 2-bromo-6-methoxypyridine resulted in a 99% yield of the desired biaryl product within just 4 minutes. rsc.org Such systematic optimization is essential for developing efficient and high-yielding synthetic routes for this class of compounds.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Ethoxypyridine

Influence of the Bromine Atom on Reactivity and Functionalization

The bromine atom at the 2-position of the pyridine (B92270) ring is the primary determinant of the compound's reactivity. The carbon-bromine (C-Br) bond is the most labile site, serving as a versatile handle for a wide array of chemical transformations. The electronegativity of the bromine atom, combined with its nature as a good leaving group, renders the C-2 position highly susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). indiamart.com

In the context of transition-metal catalysis, particularly with palladium, the C-Br bond undergoes facile oxidative addition, which is the crucial initiating step in many cross-coupling reaction cycles. researchgate.net This process involves the insertion of the metal center into the C-Br bond, forming an organopalladium intermediate that can then engage with various coupling partners. This high reactivity makes 2-bromo-6-ethoxypyridine a key building block for constructing more elaborate molecular architectures.

Role of the Ethoxy Group in Directing Chemical Transformations

While the C-Br bond remains the principal reactive site, the electron-donating nature of the ethoxy group can influence the rates and outcomes of certain reactions. For instance, in some catalytic systems, electron-donating groups on the pyridine ring can deactivate it towards specific transformations. mdpi.com Conversely, the ethoxy group can also influence the regioselectivity of reactions on the pyridine ring. Under harsh reaction conditions, such as heating with strong acids like hydrochloric acid, the ethoxy group itself can be displaced and substituted by a hydroxyl group.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound and its close analogs are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed to functionalize the C-2 position of this compound.

Suzuki Reaction: The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is highly effective for this class of substrate. While specific studies on this compound are not extensively detailed, its analog, 2-bromo-6-methoxypyridine (B1266871), demonstrates high reactivity, affording excellent yields of the coupled products. jst.go.jp These reactions typically employ a palladium catalyst, a base, and are often carried out in aqueous or mixed solvent systems. jst.go.jp The reaction of 3-bromo-6-ethoxy-4-pyridylboronic acid, a related structure, further illustrates the utility of this scaffold in Suzuki couplings. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki Reactions with 2-Bromo-6-alkoxypyridine Analogs

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methoxypyridine | Phenylboronic acid | Pd/C (1.5) | K₂CO₃ | EtOH/H₂O | 80 | 10 min | 98 | rsc.org |

| 2-Bromo-6-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C (1.5) | K₂CO₃ | EtOH/H₂O | 80 | 15 min | 95 | |

| 2-Bromo-6-fluoropyridine | Potassium p-tolyltrifluoroborate | Pd/C (1.5) | K₂CO₃ | EtOH/H₂O | 80 | 20 min | 90 | |

| N-protected imidazole | 2-Bromo-6-methoxypyridine | Pd(OPiv)₂ (20) / bathophen (20) | Cs₂CO₃ | Toluene | 120 | 24 h | 33 | jst.go.jp |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is a known application for this compound, highlighting its versatility in C-C bond formation. indiamart.com A specific application involves the Heck vinylation of the related 2-bromo-6-methoxypyridine with methyl acrylate (B77674) as a key step in the synthesis of cyclopenta[b]pyridinone derivatives. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. It is a fundamental method for synthesizing aryl alkynes. The C-Br bond in this compound is well-suited for the oxidative addition step in the Sonogashira catalytic cycle, allowing for the introduction of various alkynyl moieties at the C-2 position under mild, basic conditions.

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations.

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. More broadly, Ullmann-type condensations are used to form C-O and C-N bonds. These reactions can be applied to this compound to synthesize diaryl ethers or arylamines, respectively.

C-N Bond Formation: Copper catalysis is particularly effective for forming C-N bonds (amination) with bromopyridines. Protocols have been developed for the selective mono-amination of 2,6-dibromopyridine (B144722), which is a common precursor to 2-bromo-6-substituted pyridines. researchgate.net These methods often use a copper(I) source, a ligand such as a 1,2-diol or a diamine, and a base, and can proceed with a wide range of amines, including aqueous ammonia. rsc.orgresearchgate.net The use of ethylene (B1197577) glycol as a ligand has been shown to be particularly effective in promoting the reaction. rsc.org

Table 2: Examples of Copper-Catalyzed C-N Bond Formation with Bromopyridines

| Substrate | Amine Source | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Morpholine | CuI (5) | tBu-Amphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 (mono-aminated) | researchgate.net |

| 2-Bromopyridine (B144113) | Aqueous NH₃ | Cu₂O (10) | DMEDA | K₃PO₄ | Ethylene Glycol | 100 | 91 | ambeed.com |

| 2-Amino-5-iodopyridine | Piperidine | CuI (20) | Ethylene Glycol | K₂CO₃ | t-Butanol | 110 | 87 | rsc.org |

| 2-Bromopyridine | Pyrrolidine | CuI (5) | None | K₂CO₃ | None (neat) | 90 | 92 |

In response to the environmental and economic concerns associated with transition metals, metal-free cross-coupling strategies are an area of growing interest. For the synthesis of substituted pyridines, methods that avoid copper or palladium catalysts provide a more sustainable alternative. researchgate.netpreprints.org One such approach involves the nucleophilic aromatic substitution (SNAr) of highly activated pyridine systems, such as 2-bromo-6-fluoropyridine, where the fluorine acts as a potent activating group and leaving group. researchgate.net Other emerging techniques utilize light (photoredox catalysis) or specialized reagents to facilitate C-N bond formation without a metal catalyst. nih.govsioc-journal.cn

Copper-Catalyzed Reactions (e.g., Ullmann-type, C-N Bond Formation)

Nucleophilic Substitution Reactions of this compound

The electron-deficient nature of the pyridine ring, particularly at the α-positions (C-2 and C-6), facilitates nucleophilic aromatic substitution (SNAr). In this compound, the bromine atom at C-2 serves as an excellent leaving group for this reaction type.

Various nucleophiles can displace the bromide ion. For example, the reaction of 2,6-dibromopyridine with sodium thiomethoxide in ethanol (B145695) under microwave heating conditions results in a high yield of the mono-substituted product, 2-bromo-6-(methylthio)pyridine. tandfonline.com Research from 1951 showed that when 6-bromo-2-ethoxypyridine is heated with aqueous hydrochloric acid, a substitution reaction occurs to form 6-chloro-2-hydroxypyridine. This demonstrates that under certain conditions, both the bromine atom and the ethoxy group can be substituted.

Table 3: Examples of Nucleophilic Substitution Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Sodium thiomethoxide | Ethanol, Microwave, 100°C, 15 min | 2-Bromo-6-(methylthio)pyridine | 93 | tandfonline.com |

| 6-Bromo-2-ethoxypyridine | Hydrochloric acid (aq) | Heating | 6-Chloro-2-hydroxypyridine | Not specified | |

| 2-Bromo-4-methylpyridine | 3-Methyl-2-butylamine | 160°C, 16 h | 2-(3-Methylbutan-2-ylamino)-4-methylpyridine | Good yields | rsc.org |

Amination Reactions of Bromopyridines

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, and the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for this purpose. acs.orgnbu.ac.in This reaction is particularly effective for the amination of aryl and heteroaryl halides, including bromopyridines. acs.org

The application of Buchwald-Hartwig amination to 2-bromopyridines has been systematically investigated. acs.org A significant challenge in these reactions is the inherent volatility of many simple primary and secondary amines, such as methylamine (B109427), dimethylamine, and ethylamine, which can lead to poor reaction outcomes under standard conditions. acs.org To overcome this, a practical methodology has been developed that involves conducting the palladium-catalyzed amination in sealed tubes. This technique has proven successful for the reaction of various 2-bromopyridines with a range of volatile amines. acs.orgscispace.com

In a typical procedure, the 2-bromopyridine substrate is combined with the amine, a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base like sodium tert-butoxide (NaOt-Bu) in a solvent like toluene. acs.orgresearchgate.net The mixture is then heated in a sealed tube, allowing the reaction to proceed to completion and form the corresponding aminopyridine derivatives in good to excellent yields. acs.org This method provides an expedient route to novel secondary and tertiary aminopyridines that are otherwise difficult to synthesize. scispace.comresearchgate.net

The choice of ligand is crucial for a successful amination. While chelating bis(phosphine) ligands like dppp (B1165662) are effective, research has also highlighted the utility of bulky, electron-rich monophosphine ligands (e.g., XPhos, BrettPhos) and their corresponding palladacycle precatalysts for the amination of other substituted bromopyridines, such as 3-bromo-2-aminopyridines. nih.gov These advanced catalyst systems can be highly efficient, ensuring the formation of the catalytically active monoligated Pd(0) species required for the reaction cycle. nih.gov

| Substrate | Amine | Catalyst System | Base | Conditions | Yield | Ref |

| 2-Bromopyridine | Methylamine | Pd(OAc)₂, dppp | NaOt-Bu | Toluene, sealed tube, 80°C, 14h | 85% | acs.org |

| 2-Bromopyridine | Dimethylamine | Pd(OAc)₂, dppp | NaOt-Bu | Toluene, sealed tube, 80°C, 14h | 98% | acs.org |

| 2-Bromopyridine | Ethylamine | Pd(OAc)₂, dppp | NaOt-Bu | Toluene, sealed tube, 80°C, 14h | 82% | acs.org |

| 2-Bromopyridine | Isopropylamine | Pd(OAc)₂, dppp | NaOt-Bu | Toluene, sealed tube, 80°C, 14h | 75% | acs.org |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃, (±)-BINAP | NaOt-Bu | Toluene, 80°C, 4h | 60% | chemspider.com |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Processes

The bromine atom in this compound enhances its reactivity, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. indiamart.comnih.govlibretexts.orgmdpi.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for constructing complex molecular frameworks. indiamart.comsmolecule.comgold-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. The reaction of 2-bromo-6-methoxypyridine, a close analog of the title compound, with phenylboronic acid using a palladium-on-carbon (Pd/C) catalyst in an ethanol/water mixture has been shown to produce the desired 2-phenyl-6-methoxypyridine in an excellent yield of 98% in just ten minutes. wiley.com This high turnover frequency demonstrates the efficiency of the ligand-free, oxygen-promoted Suzuki reaction for this class of substrate. wiley.com Similarly high yields have been reported for the coupling of 2-bromo-6-methoxypyridine with potassium aryltrifluoroborates. rhhz.net The reaction's success under aqueous conditions highlights its practicality and environmental advantages. wiley.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. smolecule.com This methodology has been applied to bromopyridine derivatives to introduce vinyl groups. For instance, 2-bromo-6-methoxypyridine can undergo Heck vinylation as part of a multi-step synthesis. researchgate.net The reaction of 3-bromo-5-methoxypyridine (B189597) with fluorous alkenes using a Pd(OAc)₂ catalyst has also been reported, yielding the corresponding vinylated pyridine derivative. researchgate.net These examples underscore the utility of the Heck reaction for functionalizing the pyridine core. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. gold-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While specific examples for this compound are not detailed in the provided context, the general applicability of the Sonogashira coupling to bromopyridines suggests it is a viable method for introducing alkynyl moieties at the 2-position.

Other Carbon-Heteroatom Couplings: Beyond C-N and C-C bond formation, bromopyridines can participate in other C-X coupling reactions. For example, the synthesis of 3-bromo-6-ethoxy-4-pyridylboronic acid and its subsequent Suzuki coupling with 2-bromo-5-nitrothiophene (B82342) results in the formation of 3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine, demonstrating a C-S bond-forming strategy through a C-C coupling intermediate. worktribe.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref |

| Suzuki | 2-Bromo-6-methoxypyridine | Phenylboronic acid | Pd/C (1.5 mol%) | K₂CO₃, EtOH/H₂O, 80°C, 10 min | 2-Phenyl-6-methoxypyridine | 98% | wiley.com |

| Suzuki | 2-Bromo-6-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | K₂CO₃, EtOH/H₂O, 80°C | 2-(p-Tolyl)-6-methoxypyridine | 91% | rhhz.net |

| Suzuki | 3-Bromo-6-ethoxy-4-pyridylboronic acid | 2-Bromo-5-nitrothiophene | Pd(PPh₃)₂Cl₂ | Cs₂CO₃, 1,4-dioxane, 95°C | 3-Bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine | N/A | worktribe.com |

| Heck | 3-Bromo-5-methoxypyridine | Fluorous alkene | Pd(OAc)₂ | n-Bu₄N⁺Br⁻, NaOAc, DMF/THF, 120°C | E-alkene product | 78% (avg) | researchgate.net |

Applications of 2 Bromo 6 Ethoxypyridine As a Synthetic Intermediate

As a Versatile Building Block in Organic Synthesis

The strategic placement of the bromo and ethoxy groups on the pyridine (B92270) ring makes 2-bromo-6-ethoxypyridine a highly versatile synthon in organic synthesis. The bromine atom serves as a handle for introducing a wide range of substituents through cross-coupling reactions, such as the Suzuki and Heck reactions. indiamart.com This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex organic molecules.

Furthermore, the ethoxy group can be a site for further chemical modification or can influence the electronic properties of the pyridine ring, thereby directing the regioselectivity of subsequent reactions. The interplay between these two functional groups provides chemists with a powerful tool for molecular design and construction.

Precursor for the Development of Advanced Pyridine Derivatives

This compound is a key starting material for the synthesis of a diverse range of advanced pyridine derivatives. mdpi.com These derivatives are central structural motifs in numerous biologically active compounds and functional materials. mdpi.com For instance, it can be used to create polysubstituted pyridines, which are often challenging to synthesize through other methods.

Research has demonstrated its utility in preparing various substituted pyridines by leveraging the reactivity of the bromine atom. For example, it can undergo amination reactions to produce aminopyridine derivatives. One study detailed the synthesis of 2-Bromo-6-ethylaminopyridine from 2,6-Dibromopyridine (B144722), highlighting the stepwise functionalization possible with these types of compounds. georgiasouthern.edu

Role in the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

The pyridine scaffold is a common feature in many pharmaceutical drugs. Consequently, this compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). indiamart.com Its ability to participate in a wide range of chemical transformations allows for the efficient construction of the complex molecular architectures often found in modern medicines.

While specific drug syntheses are often proprietary, the general utility of substituted bromopyridines in medicinal chemistry is well-documented. For example, a related compound, 2-bromo-6-methoxypyridine (B1266871), is used in the preparation of cardiotonic agents. sigmaaldrich.com This highlights the potential of such scaffolds in developing new therapeutic agents.

Contributions to Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for global food security. This compound and its derivatives play a role in the synthesis of novel pesticides and herbicides. indiamart.comnbinno.com The pyridine ring is a known toxophore in many agrochemical products, and the ability to introduce various functional groups via the bromo substituent allows for the fine-tuning of a compound's biological activity and environmental profile.

The synthesis of specifically substituted pyridines is a key strategy in the discovery of new crop protection agents. The versatility of this compound makes it a valuable tool for researchers in this field, enabling the creation of libraries of compounds for biological screening.

Development of Functionalized Materials and Organocatalysts

Beyond its applications in the life sciences, this compound is also utilized in the development of functionalized materials and organocatalysts. indiamart.com Pyridine-based ligands are known for their ability to form stable complexes with a variety of metals, making them useful in the construction of metallosupramolecular architectures and catalysts. mdpi.com

The ability to functionalize the pyridine ring of this compound allows for the design of ligands with specific electronic and steric properties, which can in turn influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, related pyridine derivatives, such as 6-halo-2-pyridones, have been shown to act as efficient organocatalysts for reactions like ester aminolysis. rsc.org This suggests the potential for developing novel catalysts based on the this compound framework.

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Ethoxypyridine Analogues

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for optimizing molecular geometries and determining vibrational properties. researchgate.net For analogues of 2-Bromo-6-ethoxypyridine, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT calculations using methods like B3LYP with a 6-311++G(d,p) basis set are utilized to predict the most stable conformation. tandfonline.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. The optimized geometry is the starting point for further computational analyses, including frequency calculations to confirm that the structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a 2-Halo-6-alkoxypyridine Analogue (Calculated) Note: This table presents typical values based on DFT calculations for analogous structures.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C2-Br/Cl | 1.85 - 1.90 Å |

| C6-O | 1.35 - 1.38 Å | |

| O-CH₂ | 1.42 - 1.45 Å | |

| N1-C2 | 1.33 - 1.36 Å | |

| N1-C6 | 1.34 - 1.37 Å | |

| Bond Angles | C2-N1-C6 | 118° - 120° |

| N1-C6-O | 115° - 117° | |

| C6-O-CH₂ | 118° - 120° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comnih.gov The energy and symmetry of these orbitals are key to predicting how a molecule will react. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of 2-halopyridine analogues, FMO analysis is crucial for predicting their behavior in reactions like palladium-catalyzed cross-couplings. chemrxiv.orgchemrxiv.org For instance, the reactivity and mechanism of oxidative addition to a Pd(0) complex are controlled by the FMO symmetry of the 2-halopyridine substrate. chemrxiv.orgchemrxiv.org Computational studies on substituted 2-chloropyridines reveal that electron-donating groups (EDGs) in the 3-position lead to high LUMO coefficients at the C2 reactive site, facilitating a nucleophilic displacement mechanism. chemrxiv.org Conversely, when the EDG is at the 5-position, the LUMO has a node through the reactive carbon, leading to a different, higher-energy 3-centered insertion mechanism. chemrxiv.org

Table 2: FMO Energy Parameters and Global Reactivity Descriptors for Pyridine (B92270) Analogues (Calculated) Note: Values are representative for demonstrating the concept.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity |

| 2-chloro-3-aminopyridine | -5.8 | -0.9 | 4.9 | High |

| 2-chloro-5-aminopyridine | -5.6 | -0.5 | 5.1 | Low |

| 2,6-dichloropyridine | -6.5 | -1.5 | 5.0 | Moderate |

Natural Bonding Orbital (NBO) Analysis for Electronic Interactions

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dejuniperpublishers.com This method allows for the quantitative study of intramolecular electronic interactions, such as hyperconjugation, by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. juniperpublishers.commdpi.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix (E(2)) for a 2-Chloro-6-methoxypyridine Analogue Source: Adapted from findings for 2-chloro-6-methoxypyridine-4-carboxylic acid. tandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(N1-C6) | 25.5 | n → π |

| LP(1) O | π(C4-C5) | 18.2 | n → π |

| LP(1) N | π(C2-C3) | 20.1 | n → π |

| π(C4-C5) | π(N1-C6) | 15.7 | π → π |

Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. tandfonline.comuni-muenchen.de

For pyridine derivatives, the MEP map clearly identifies the nitrogen atom as a region of high negative potential, making it a primary site for protonation or coordination to metal centers. tandfonline.comuni-muenchen.de In analogues like 2-chloro-6-methoxypyridine-4-carboxylic acid, the MEP surface shows the most negative potential (red) localized on the carboxylic oxygen atoms and the pyridine nitrogen, while the regions around the hydrogen atoms are positive (blue), indicating the sites for electrophilic and nucleophilic interactions, respectively. tandfonline.com

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers profound insights into the mechanisms and selectivity of chemical reactions. For 2-halopyridine analogues, DFT and FMO analyses have been instrumental in explaining the site-selectivity observed in palladium-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org

Studies have shown that substituent effects dramatically influence the reaction pathway. For example, in 2,6-dihalopyridines, an electron-donating group (EDG) at the 3-position directs oxidative addition to the C2-halide bond. chemrxiv.org This is because the EDG raises the energy of the HOMO and alters the LUMO symmetry to have a large coefficient at C2, facilitating nucleophilic attack by the palladium catalyst. chemrxiv.orgchemrxiv.org Conversely, an electron-withdrawing group (EWG) at the 3-position leads to a large LUMO contribution at the C6 position, directing the reaction to the C6-halide bond. chemrxiv.org These theoretical predictions align with experimental observations, demonstrating the predictive power of computational models in understanding and designing selective synthetic methods. chemrxiv.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-ethoxypyridine with high purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-ethoxy-6-methylpyridine. For example, bromotrimethylsilane can replace methyl groups under heated conditions . Alternatively, nucleophilic aromatic substitution using HBr in polar aprotic solvents like DMF, with a base (e.g., K₂CO₃), may enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization for high-purity crystals.

| Synthetic Route | Key Reagents/Conditions | Reference |

|---|---|---|

| Bromodealkylation | Bromotrimethylsilane, heat | |

| Nucleophilic Substitution | HBr, DMF, K₂CO₃, reflux |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂) .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~202.04 for C₇H₈BrNO⁺) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit airborne exposure; ensure eyewash stations and safety showers are accessible .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use NIOSH-approved respirators (e.g., N95) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How does the ethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position relative to itself. In Suzuki-Miyaura couplings, the bromine atom undergoes palladium-catalyzed substitution with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ in dioxane/water (3:1), at 80°C for 12 hours . Monitor regioselectivity via H NMR to confirm coupling at the bromine site.

Q. What strategies can resolve contradictory data in reaction outcomes under varying catalytic conditions?

- Methodological Answer :

- Systematic Screening : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), ligands (e.g., XPhos vs. SPhos), and solvents (DMF vs. THF) to identify optimal combinations .

- Kinetic Studies : Use in-situ IR or LC-MS to track intermediate formation. For example, unexpected oxidation products (e.g., pyridones) may form if oxidizing agents like mCPBA are present .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies and explain yield discrepancies .

Q. How can researchers design experiments to study substituent effects on the pyridine ring in derivatives?

- Methodological Answer :

- Electronic Effects : Synthesize analogs with varying substituents (e.g., 2-Bromo-6-methoxypyridine vs. 2-Bromo-6-aminopyridine) and compare reaction rates in nucleophilic substitutions. Use Hammett plots to correlate σ values with reactivity .

- Spectroscopic Probes : Analyze F NMR chemical shifts in fluorinated derivatives to quantify electron-withdrawing/donating effects .

- Crystallography : Resolve single-crystal structures to assess steric hindrance from substituents (e.g., ethoxy vs. bulkier tert-butoxy groups) .

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary across studies?

- Methodological Answer :

- Impurity Interference : Residual solvents (e.g., DMF) can inflate mass measurements. Confirm purity via H NMR integration of solvent peaks .

- Reagent Quality : Inconsistent brominating agent purity (e.g., HBr vs. PBr₃) affects stoichiometry. Titrate HBr before use .

- Reaction Monitoring : Use TLC (Rf ~0.5 in hexane/EtOAc 4:1) to track reaction completion and avoid premature termination .

Applications in Medicinal Chemistry

Q. How can this compound serve as a scaffold for bioactive molecule design?

- Methodological Answer :

- Fragment-Based Drug Discovery : Incorporate the core into libraries for high-throughput screening against targets like kinases. Use SPR (surface plasmon resonance) to assess binding affinity .

- Prodrug Development : Functionalize the ethoxy group with ester linkages for pH-sensitive release in vivo. Validate hydrolysis rates via UV-Vis spectroscopy in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。